molecular formula C14H12ClN B12801011 6-(Chloromethyl)-5,6-dihydrophenanthridine CAS No. 5446-59-3

6-(Chloromethyl)-5,6-dihydrophenanthridine

Cat. No.: B12801011
CAS No.: 5446-59-3
M. Wt: 229.70 g/mol
InChI Key: PHDSUMCSIDXAFA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-5,6-dihydrophenanthridine is an organic compound that belongs to the class of phenanthridines Phenanthridines are heterocyclic compounds containing a three-ring system with nitrogen at one of the positions This compound is characterized by the presence of a chloromethyl group attached to the sixth position of the phenanthridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5,6-dihydrophenanthridine typically involves the chloromethylation of 5,6-dihydrophenanthridine. One common method is the reaction of 5,6-dihydrophenanthridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-5,6-dihydrophenanthridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-(Chloromethyl)-5,6-dihydrophenanthridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. It has been studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-5,6-dihydrophenanthridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-5,6-dihydrophenanthridine
  • 6-(Iodomethyl)-5,6-dihydrophenanthridine
  • 5,6-Dihydrophenanthridine

Uniqueness

6-(Chloromethyl)-5,6-dihydrophenanthridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled substitution reactions. Additionally, the compound’s stability and ease of handling make it a preferred choice in various synthetic applications .

Properties

CAS No.

5446-59-3

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

6-(chloromethyl)-5,6-dihydrophenanthridine

InChI

InChI=1S/C14H12ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14,16H,9H2

InChI Key

PHDSUMCSIDXAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC3=CC=CC=C23)CCl

Origin of Product

United States

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